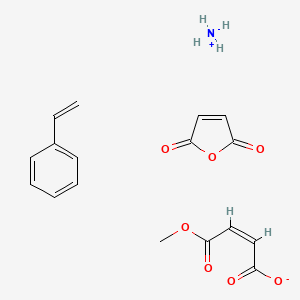
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione, followed by the addition of ammonium salt. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt typically involves the following steps:
Polymerization: The polymerization process involves the reaction of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione. This reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of Ammonium Salt: After the polymerization, ammonium salt is added to the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of catalysts and other additives may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require the presence of catalysts and specific reaction conditions, such as temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione
- 2-Butenedioic acid (Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, sodium salt
Uniqueness
Compared to similar compounds, 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exhibits unique properties due to the presence of the ammonium salt. This addition enhances the compound’s stability and solubility, making it more suitable for certain applications .
Properties
CAS No. |
34828-50-7 |
|---|---|
Molecular Formula |
C17H19NO7 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H2O3.H3N/c1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3;/h2-7H,1H2;2-3H,1H3,(H,6,7);1-2H;1H3/b;3-2-;; |
InChI Key |
CBVUMGMCQGQDGS-IHFQCQFOSA-N |
Isomeric SMILES |
COC(=O)/C=C\C(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Canonical SMILES |
COC(=O)C=CC(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Related CAS |
34828-50-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















